3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

描述

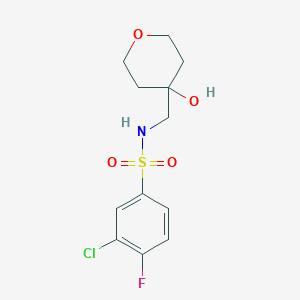

3-Chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro-fluoro-substituted aromatic ring and a hydroxytetrahydro-2H-pyran (THP) moiety linked via a methylene group. The structural uniqueness arises from the combination of halogen substituents (Cl, F) and the hydroxylated THP ring, which may confer distinct physicochemical and biological properties.

属性

IUPAC Name |

3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCHUDMSWCLVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: . The tetrahydro-2H-pyran ring is then constructed and functionalized with a hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzene derivatives.

科学研究应用

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further investigation against various bacterial strains. For instance, studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Effects

Compounds structurally related to this compound have shown potential antiviral activity. A study on N-phenylbenzamide derivatives indicated significant inhibition of hepatitis B virus replication in vitro, suggesting that similar derivatives might exhibit comparable antiviral properties .

Anticancer Potential

Investigations into sulfonamide derivatives have revealed their ability to modulate pathways involved in cancer cell survival. For example, studies have reported that certain sulfonamide-based compounds can induce apoptosis in human cancer cell lines. One notable study highlighted a structurally similar compound that significantly increased apoptosis markers in breast cancer cell lines .

Case Studies and Research Findings

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, influencing biological processes.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide and related benzenesulfonamide derivatives:

Structural and Functional Analysis

Substituent Effects: Halogenation: The 3-Cl, 4-F substituents on the benzene ring (target compound) contrast with analogs like 4-Cl () or 3-CF₃ (). THP vs. Heterocyclic Cores: The 4-hydroxy-THP group (target compound) differs from pyrazole (), β-lactam (), or double sulfonamide () cores. The THP’s hydroxyl group may improve solubility compared to purely lipophilic scaffolds.

Synthetic Routes :

- Reductive amination (e.g., NaBH₄/I₂ in ) or sulfonyl chloride coupling () are common for benzenesulfonamides. The target compound’s synthesis likely involves similar steps, with THP-aldehyde intermediates.

Spectral Data :

- IR spectra of sulfonamides typically show SO₂ symmetric/asymmetric stretching (1334–1160 cm⁻¹) and NH stretching (~3231 cm⁻¹) (). NMR data for the THP moiety would include δ ~3.5–4.0 ppm (pyran oxygen proximity) and hydroxyl proton signals.

生物活性

3-Chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes chloro and fluoro substituents on a benzene ring and a sulfonamide group linked to a tetrahydro-2H-pyran moiety. This compound, with the molecular formula C12H15ClFNO4S, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chloro and Fluoro Substituents: These halogen atoms can significantly influence the compound's reactivity and biological interactions.

- Sulfonamide Group: Known for its role in various pharmacological activities, including antibacterial properties.

- Tetrahydro-2H-pyran Ring: This cyclic structure contributes to the compound's stability and may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include antibacterial, antifungal, and potential anticancer effects. The specific biological activity of this compound is still under investigation, but several studies provide insights into its potential applications.

Antibacterial Activity

A study evaluating the antibacterial properties of sulfonamide derivatives found that compounds with similar structural features demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans . The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Structure-Activity Relationship (SAR)

The presence of chloro and fluoro groups in the benzene ring is hypothesized to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its bioavailability. Comparative studies with other sulfonamide derivatives suggest that modifications in the functional groups can lead to varied biological responses .

Case Studies

-

Antibacterial Evaluation:

A comparative study on sulfonamides indicated that those with halogen substitutions showed improved antibacterial efficacy compared to their non-halogenated counterparts. For instance, the introduction of fluorine was found to enhance binding affinity to bacterial targets . -

In Vitro Studies:

In vitro assays have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting a potential for anticancer applications. The mechanism often involves the induction of apoptosis in malignant cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClFNO4S |

| Molecular Weight | 303.76 g/mol |

| Solubility | Soluble in DMSO, sparingly soluble in water |

| Melting Point | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。